molecular formula C7H14O3 B1284309 Tert-butyl 3-hydroxypropanoate CAS No. 59854-11-4

Tert-butyl 3-hydroxypropanoate

Cat. No.: B1284309
CAS No.: 59854-11-4
M. Wt: 146.18 g/mol
InChI Key: NSXCURRVJMPAPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-hydroxypropanoate can be synthesized through the esterification of 3-hydroxypropanoic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-hydroxypropanoate serves as a key intermediate in the synthesis of various organic compounds, including:

  • Cephalosporin Antibiotics: It is utilized in the synthesis of cephalosporin compounds, which are important in medicinal chemistry for their antibacterial properties .
  • Polymer Production: Used as a starting material for producing propionate monomers, which are essential building blocks for various polymers. Research has shown its role in synthesizing ternary statistical methacrylate copolymers with antimicrobial properties.

Pharmaceutical Applications

The compound has potential applications in pharmaceutical formulations due to its structural characteristics that may confer biological activity. Although specific pharmacological effects are not extensively documented, similar compounds have been noted for their antimicrobial and anti-inflammatory activities .

Bioconjugation and Labeling

This compound is explored for bioconjugation applications, including:

  • Molecular Probes: Its derivatives can be used as molecular probes in biophysics and structural biology to study biological processes .
  • Labeling Agents: It can serve as a labeling agent in biochemical assays due to its reactive functional groups.

Case Study 1: Synthesis of Cephalosporins

A study demonstrated the use of this compound as an intermediate in synthesizing aminothiazole-type cephalosporin compounds. The reaction conditions were optimized to achieve high yields and purity, showcasing the compound's industrial utility in antibiotic production .

Case Study 2: Polymer Development

Research published on the synthesis of methacrylate copolymers highlighted the incorporation of this compound as a monomer. The resulting polymers exhibited enhanced antimicrobial and hemolytic activities, indicating potential applications in medical devices and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxypropanoate involves its conversion to active intermediates through enzymatic or chemical reactions. These intermediates can then participate in various biochemical pathways, targeting specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-hydroxypropanoate
  • Methyl 3-hydroxypropanoate
  • Propyl 3-hydroxypropanoate

Uniqueness

Tert-butyl 3-hydroxypropanoate is unique due to its bulky tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired .

Biological Activity

Tert-butyl 3-hydroxypropanoate (TBHP) is an organic compound with significant implications in biochemical research and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and related studies, presenting a comprehensive overview of the current understanding of TBHP.

Overview of this compound

This compound is recognized for its role as a precursor in the synthesis of various biologically active compounds, including wortmannilactone C, which has demonstrated notable biological activities. Its molecular formula is C7H14O3C_7H_{14}O_3 with a molecular weight of approximately 158.18 g/mol .

The biological activity of TBHP primarily arises from its participation in biochemical reactions. It acts as a precursor in the synthesis of more complex molecules that can exert various biological effects. The compound's mechanism of action includes:

  • Biochemical Pathways : TBHP is involved in metabolic pathways that lead to the formation of active metabolites, such as 3-hydroxypropanoic acid and tert-butanol, which can further participate in cellular processes .
  • Cellular Interaction : Once inside cells, TBHP can interact with specific proteins and enzymes, influencing cellular functions and potentially modulating metabolic pathways .

1. Synthesis and Metabolism

TBHP undergoes hydrolysis by esterases to yield 3-hydroxypropanoic acid, which is crucial for various metabolic processes. The compound's stability under laboratory conditions allows for consistent results in experimental setups .

2. Dose-Dependent Effects

Research indicates that TBHP exhibits dose-dependent effects in animal models:

  • Low Doses : May enhance metabolic pathways and modulate cellular processes beneficially.
  • High Doses : Can lead to toxic effects, including cellular damage and disruption of normal physiological functions .

Case Study 1: Synthesis of Wortmannilactone C

In one study, TBHP was utilized as a starting material in synthesizing wortmannilactone C, which has shown anti-inflammatory properties. The synthesis process demonstrated TBHP's role in facilitating complex chemical reactions that yield therapeutically relevant compounds .

Case Study 2: Cellular Transformation Studies

Research involving BALB/3T3 cells indicated that compounds similar to TBHP could initiate cell transformation when combined with tumor promoters. This highlights the potential risk associated with high concentrations of tert-butyl compounds in biological systems .

Data Table: Summary of Biological Activities

Activity Effect Mechanism
Synthesis of Wortmannilactone CAnti-inflammatory potentialPrecursor role in biochemical pathways
Dose-dependent toxicityCellular damage at high dosesDisruption of metabolic functions
Modulation of metabolic pathwaysEnhanced cellular processesInteraction with enzymes and proteins

Properties

IUPAC Name

tert-butyl 3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2,3)10-6(9)4-5-8/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXCURRVJMPAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585017
Record name tert-Butyl 3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59854-11-4
Record name 1,1-Dimethylethyl 3-hydroxypropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59854-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-hydroxypropanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of tert-butyl 3-hydroxypropanoate in the synthesis of wortmannilactone C?

A: this compound serves as a crucial starting material in the synthesis of a wortmannilactone C diastereomer. [] The researchers employed a convergent synthetic strategy, with this compound and ethyl (R)-3-hydroxybutanoate acting as the key building blocks. The synthesis involved several steps, including a Liebeskind cross-coupling and a Horner-Wadsworth-Emmons (HWE) reaction to construct the macrolactone core of the molecule.

Q2: Can you elaborate on the specific reactions involving this compound in the synthesis?

A: While the paper does not provide a detailed step-by-step reaction scheme, it highlights that this compound participates in a series of transformations leading to the final product. [] It likely undergoes modifications at its functional groups – the hydroxyl group and the ester group – to enable the subsequent coupling and cyclization reactions. The exact nature of these modifications would require a more detailed analysis of the full synthetic procedure as described in the paper.

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